The novel 1,2,4-triazolo[4,3-a]pyridine derivatives synthesized in the studies have shown promising herbicidal activities against a variety of weeds. The research indicates that these compounds could serve as lead compounds for the development of new herbicides, particularly against dicotyledonous weeds1.
The triazolopyrimidines, which share a similar core structure with the compound of interest, have been identified as anticancer agents with a unique mechanism of tubulin inhibition. These compounds have demonstrated the ability to overcome multidrug resistance and inhibit tumor growth in several nude mouse xenograft models, indicating their potential as effective anticancer drugs3.
In cardiovascular research, the 1,2,4-triazolo[3,4-a]pyridine derivatives have been explored as novel fibrinogen receptor (GPIIb/IIIa) antagonists. These compounds have shown improvements in pharmacokinetic parameters and have the potential to be used as antithrombotic agents due to their ability to inhibit platelet aggregation2.
This compound belongs to the class of triazolopyridines, which are nitrogen-containing heterocycles. The specific structure incorporates a triazole fused to a pyridine ring, making it part of a larger family of compounds known for their biological activity and utility in pharmaceuticals. The triazole moiety contributes to various interactions within biological systems, while the pyridine component is often associated with electron-donating properties that enhance the compound's reactivity.
The synthesis of (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine can be achieved through several methods:
The molecular structure of (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine can be described as follows:
(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine is involved in various chemical reactions:
The mechanism of action for compounds like (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine often involves:
The physical and chemical properties of (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine include:
(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine has several scientific applications:
[1,2,4]Triazolo[4,3-a]pyridines feature a fused bicyclic system comprising a pyridine ring covalently bonded to a 1,2,4-triazole ring via shared bond a (between positions 4a and 9a of the triazole and pyridine rings, respectively). This scaffold exhibits planarity due to aromatic delocalization across both rings, as confirmed by X-ray crystallography studies showing atomic deviations below 0.01 Å from the mean plane [6] [7]. The core structure serves as a template for diverse derivatives, classified as follows:
Table 1: Structural Evolution of Triazolopyridine Derivatives
Compound Type | Molecular Formula | Substituent at C3 | Representative CAS |
---|---|---|---|
Core Scaffold | C₆H₅N₃O | =O (carbonyl) | N/A [5] |
3-Amino Derivative | C₆H₆N₄ | –NH₂ | 767-62-4 [8] |
3-Methanamine | C₇H₈N₄ | –CH₂NH₂ | 91981-59-8 [4] |
Chiral α-Methyl Ethylamine | C₈H₁₀N₄ | –CH(CH₃)NH₂ | 1212823-28-3 [2] |
Stereochemistry critically influences the bioactivity and molecular recognition of triazolopyridines. The compound (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine contains a stereogenic carbon center with (S)-configuration, leading to enantiomer-specific interactions with biological targets. Key aspects include:
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science due to its dual hydrogen-bonding capacity and π-electron deficiency.
Pharmacological Applications:
Table 2: Commercial Availability of (S)-Enantiomer
Supplier | Purity | Quantity | Price (USD) | Chemical Identifier |
---|---|---|---|---|
TRC | >97% | 10 mg | $45 | S687623 [2] |
Crysdot | 97% | 5 g | $693 | CD11330064 [2] |
Material Science Properties:
These properties enable rational design of chiral triazolopyridines for asymmetric catalysis or as ligands in luminescent metal complexes [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1